molecular formula C17H16N2O3 B5409802 6-(Biphenyl-4-yl)-5-nitropiperidin-2-one

6-(Biphenyl-4-yl)-5-nitropiperidin-2-one

Cat. No.: B5409802
M. Wt: 296.32 g/mol
InChI Key: IRJMNOSUPWWKGI-UHFFFAOYSA-N
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Description

6-(Biphenyl-4-yl)-5-nitropiperidin-2-one is a piperidinone derivative featuring a biphenyl-4-yl substituent at the 6-position and a nitro group at the 5-position of the piperidin-2-one ring. Its structural uniqueness arises from the combination of a rigid biphenyl moiety and the electron-withdrawing nitro group, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name

5-nitro-6-(4-phenylphenyl)piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16-11-10-15(19(21)22)17(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJMNOSUPWWKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Biphenyl-4-yl)-5-nitropiperidin-2-one typically involves the coupling of biphenyl derivatives with piperidinone precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a biphenyl boronic acid with a halogenated piperidinone in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Biphenyl-4-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

    Reduction: Formation of 6-(Biphenyl-4-yl)-5-aminopiperidin-2-one.

    Substitution: Various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

6-(Biphenyl-4-yl)-5-nitropiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Biphenyl-4-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Substituents Key Features References
6-(Biphenyl-4-yl)-5-nitropiperidin-2-one 6-Biphenyl-4-yl, 5-NO₂ Rigid biphenyl group enhances aromatic stacking; nitro group increases polarity.
6-(4-Methylphenyl)-5-nitropiperidin-2-one 6-(4-MeC₆H₄), 5-NO₂ Methyl group improves lipophilicity; reduced steric hindrance vs. biphenyl.
6-(4-Chlorophenyl)-5-nitropiperidin-2-one 6-(4-ClC₆H₄), 5-NO₂ Chlorine atom introduces electronegativity, potentially enhancing binding.
6-{Bicyclo[2.2.1]hept-5-en-2-yl}-5-nitropiperidin-2-one 6-Bicyclo substituent, 5-NO₂ Bicyclic system adds conformational rigidity; may limit solubility.

Key Structural and Functional Insights

Substituent Effects on Aromatic Interactions The biphenyl-4-yl group in the target compound provides extended π-conjugation, favoring interactions with aromatic residues in biological targets (e.g., viral receptors or enzymes) . In contrast, the 4-methylphenyl analog lacks this extended conjugation but offers improved solubility in nonpolar solvents due to the methyl group . The 4-chlorophenyl derivative introduces an electronegative halogen, which may enhance dipole-dipole interactions or act as a hydrogen bond acceptor, as seen in antimicrobial analogs .

This feature is conserved across all listed analogs. The bicyclo[2.2.1]hept-5-en-2-yl substituent imposes significant steric constraints, which might hinder binding to flat binding pockets but could improve selectivity for specific targets .

Synthetic Accessibility

  • The biphenyl-4-yl derivative requires multi-step Suzuki-Miyaura coupling for biphenyl installation, as inferred from analogous syntheses in . In contrast, the 4-methylphenyl and 4-chlorophenyl analogs can be synthesized via simpler Friedel-Crafts or nucleophilic substitution reactions .

Potential Applications Antiviral Activity: Structural similarity to pirodavir derivatives (e.g., ethyl 4-(2-(biphenyl-4-yl)ethylamino)benzoate, I-6002) suggests possible interference with viral adhesion or replication, though direct evidence for the target compound is lacking . Material Science: The biphenyl group’s rigidity could make the compound a candidate for organic semiconductors or liquid crystals, similar to bipyridyl-based electroluminescent materials .

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